molecular formula C15H18N4S B3140608 4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine CAS No. 478031-46-8

4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine

Cat. No. B3140608
CAS RN: 478031-46-8
M. Wt: 286.4 g/mol
InChI Key: MSFPZOXRXZDOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. In

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on related sulfur-containing pyrimidine derivatives has focused on their synthesis, crystalline structure, and potential applications in various fields, including material science and pharmaceuticals. Although specific studies directly on "4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine" are limited, findings from similar compounds provide insights into the potential applications and significance of this class of chemicals.

  • Benzylation and Nitrosation of Pyrimidine Derivatives : Studies on the benzylation and nitrosation of amino pyrimidine derivatives, including those with methylsulfanyl groups, have revealed insights into their crystalline structures and potential applications in developing novel pharmaceuticals and materials with specific optical and electronic properties (Glidewell et al., 2003).

  • Crystal Structure Analysis : The crystal structure analysis of compounds containing pyrazolo[3,4-d]pyrimidine and phthalimide moieties, similar in structural motif to the target compound, helps in understanding the molecular conformation and potential intermolecular interactions. This knowledge is crucial for designing compounds with desired physical and chemical properties (Avasthi et al., 2003).

  • Synthesis and Reactions : The synthesis of pyrimidine derivatives, including reactions that introduce various functional groups, provides a foundation for the development of new chemicals that could serve as intermediates in pharmaceuticals, agrochemicals, and other industries (Briel et al., 2002).

  • Iron(II) Complexes : The study of iron(II) complexes with sulfanyl-, sulfinyl-, and sulfonyl-pyridine ligands, including those with pyrimidine rings, sheds light on the subtle interplay between spin-crossover and crystallographic phase changes. These findings are significant for the development of molecular materials with switchable properties (Cook et al., 2015).

properties

IUPAC Name

4-(methylsulfanylmethyl)-2-pyridin-4-yl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-20-11-13-10-14(19-8-2-3-9-19)18-15(17-13)12-4-6-16-7-5-12/h4-7,10H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFPZOXRXZDOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC(=N1)C2=CC=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine
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4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine
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Reactant of Route 5
4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine
Reactant of Route 6
4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine

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